molecular formula C10H11Cl2FN2 B1388025 2-(2,4-Dichloro-5-fluorophenyl)piperazine CAS No. 914348-92-8

2-(2,4-Dichloro-5-fluorophenyl)piperazine

Cat. No. B1388025
CAS RN: 914348-92-8
M. Wt: 249.11 g/mol
InChI Key: UXYATDLPBMRWFA-UHFFFAOYSA-N
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Description

“2-(2,4-Dichloro-5-fluorophenyl)piperazine” is a chemical compound with the molecular formula C10H11Cl2FN2 . It has a molecular weight of 249.11 . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 249.11 .

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)piperazine is used in a variety of scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological processes. It is also used in the synthesis of various compounds, such as antifungal agents, analgesics, and other pharmaceuticals.

Mechanism of Action

2-(2,4-Dichloro-5-fluorophenyl)piperazine acts as an agonist at several receptor types, including the serotonin 5-HT2A and 5-HT2C receptors and the dopamine D2 receptor. It has been shown to bind to these receptors and activate them, resulting in an increase in the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have an antidepressant-like effect in animal models, as well as an anti-inflammatory effect. It has also been shown to have an antinociceptive effect, which is the ability to reduce pain. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

2-(2,4-Dichloro-5-fluorophenyl)piperazine has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is stable in solution. It also has a low toxicity, making it safe to use in experiments. However, it is not as selective as other agonists and can bind to multiple receptor types, making it difficult to study the specific effects on one receptor type.

Future Directions

In the future, 2-(2,4-Dichloro-5-fluorophenyl)piperazine may be used in the development of novel drugs and therapies. It could be used to develop drugs that target specific receptor types, such as serotonin or dopamine receptors. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes. Finally, it could be used in the development of new antifungal agents and analgesics.

properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYATDLPBMRWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661685
Record name 2-(2,4-Dichloro-5-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914348-92-8
Record name 2-(2,4-Dichloro-5-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 2
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 3
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 4
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 5
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 6
2-(2,4-Dichloro-5-fluorophenyl)piperazine

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